molecular formula C11H11F2NO B13087367 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13087367
M. Wt: 211.21 g/mol
InChI Key: LMRJHGLZTUEMNZ-AATRIKPKSA-N
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Description

1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic enone derivative designed for advanced pharmacological research, particularly in the field of inflammation and oncology. This compound belongs to a class of molecules known for their electrophilic α,β-unsaturated carbonyl moiety, which allows them to function as Michael acceptors and modulate cysteine-dependent signal transduction pathways . Research on structurally similar 1,3-disubstituted prop-2-en-1-one derivatives has demonstrated significant potential in inhibiting neutrophil-mediated inflammatory processes. These analogs can suppress the production of superoxide anions and the release of human neutrophil elastase triggered by the chemoattractant fMLF, with some compounds exhibiting potent activity in the low micromolar range (IC50 values of 1.23-1.37 μM) . The incorporation of fluorine atoms on the phenyl ring is a strategic modification noted to enhance the lipophilicity and metabolic stability of bioactive molecules, which can improve their pharmacokinetic profile and biological activity . The dimethylamino group serves as a strong electron-donor, which can influence the electronic properties of the enone system and its interaction with biological targets. As a research chemical, this compound provides a valuable template for investigating new therapeutic agents that act through the inhibition of key inflammatory signaling pathways, including MAPKs (mitogen-activated protein kinases) and Akt . It is intended for use in cell-based assays and biochemical studies to further explore the structure-activity relationships of enone-based anti-inflammatory and anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

(E)-1-(3,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11F2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-7H,1-2H3/b6-5+

InChI Key

LMRJHGLZTUEMNZ-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)F

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Reaction Description

The reaction involves the condensation of the acetophenone derivative with DMF-DMA in DMF under reflux. DMF-DMA serves as both a formylating agent and a source of the dimethylamino group, leading to the formation of the enaminone structure via elimination of methanol.

After completion, the reaction mixture is evaporated under reduced pressure to remove solvents and volatile byproducts. The crude product is then purified typically by flash chromatography on silica gel or by precipitation and filtration methods to isolate the pure enaminone.

This method is a variant of the well-established procedure for preparing (E)-3-dimethylamino-1-arylprop-2-en-1-ones, and it has been adapted specifically for fluorinated substrates to maintain high yields and purity.

Detailed Preparation Procedure (Adapted from Procedure A)

Step Reagents & Conditions Description
1 3,4-Difluoroacetophenone (5 mmol), DMF-DMA (20 mmol, 4 equiv), DMF (2 mL) Mix reagents in DMF solvent
2 Reflux for 4 hours Heat under reflux to promote condensation
3 Evaporate solvent under reduced pressure Remove DMF and volatiles
4 Purify crude residue by flash chromatography or precipitation Isolate pure enaminone

Expected Outcome: The product, 1-(3,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, is obtained as a yellow solid with yields typically ranging from 80% to 90%, depending on purification efficiency.

Analytical and Characterization Data

Typical characterization data for analogous compounds synthesized by this method include:

Property Data for (E)-3-Dimethylamino-1-(4-fluorophenyl)prop-2-en-1-one (as proxy)
Yield 87%
Melting Point 90–92 °C
1H NMR (CDCl3) δ 2.95 (s, 3H, N-CH3), 3.17 (s, 3H, N-CH3), 5.66 (d, J = 12.3 Hz, 1H, vinyl), 7.05 (t, J = 9.0 Hz, 2H, aromatic), 7.88–7.96 (m, 3H, aromatic)
MS (ESI) m/z [M + 1]+ = 194.3

For the 3,4-difluoro derivative, similar spectral patterns are expected with slight shifts due to the difluoro substitution.

Comparative Table of Related Enaminone Syntheses

Compound Aryl Ketone Used Yield (%) Melting Point (°C) Notes
(E)-3-Dimethylamino-1-phenylprop-2-en-1-one Acetophenone 84 82–84 Standard aromatic ring
(E)-3-Dimethylamino-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluoroacetophenone 87 90–92 Monofluoro substitution
1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one 3,4-Difluoroacetophenone ~85 (expected) Not explicitly reported Difluoro substitution enhances electron-withdrawing effects

Chemical Reactions Analysis

DFDAP participates in various chemical reactions:

    Michael Addition: The enone functionality allows DFDAP to undergo Michael additions with nucleophiles.

    Reduction: Reduction of the enone group can yield the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted using appropriate reagents.

    Cyclization: Intramolecular cyclization reactions are possible due to the presence of the dimethylamino group.

Major products:

  • Reduction of the enone leads to the corresponding alcohol.
  • Substitution of fluorine atoms can yield various derivatives.

Scientific Research Applications

DFDAP finds applications in:

    Medicinal Chemistry: It serves as a scaffold for designing potential drugs due to its conjugated system and reactivity.

    Photophysics: Its fluorescence properties make it useful in studies related to photophysics and luminescence.

    Agrochemicals: DFDAP derivatives may have pesticidal properties.

Mechanism of Action

  • DFDAP’s mechanism of action depends on its specific application. For instance:
    • In drug design, it may interact with biological targets (e.g., enzymes, receptors) through covalent or non-covalent interactions.
    • In photophysics, its excited-state behavior plays a crucial role.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituents (1-Position) Substituents (3-Position) Key Properties References
Target Compound 3,4-Difluorophenyl Dimethylamino Antibacterial, NLO potential
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one 3,4-Dimethoxyphenyl Dimethylamino Melting point: 124–125°C; antibacterial activity
(E)-3-(4-(Dimethylamino)phenyl)-1-(3-nitrophenyl)prop-2-en-1-one 3-Nitrophenyl 4-Dimethylaminophenyl Enhanced NLO properties (β = 4× urea)
(E)-3-(4-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C3) 4-Morpholinophenyl 4-Fluorophenyl MAO-A inhibition (IC₅₀ = 1.2 µM)
(E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl Dimethylamino Intermediate for heterocyclic synthesis

Electronic and Optical Properties

  • Comparatively, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits a first-order hyperpolarizability (β) four times greater than urea due to its strong push-pull electronic configuration .
  • Dipole Moments : Fluorine substituents increase polarity, which may enhance solubility and intermolecular interactions. For example, the 3,4-dimethoxy analog has a molecular weight of 235.28 g/mol and a melting point of 124–125°C , whereas fluorinated derivatives likely have lower melting points due to reduced symmetry.

Biological Activity

1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₁H₁₁F₂N O
  • Molecular Weight : 211.21 g/mol
  • CAS Number : 1613411-77-0

Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological activity of 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is primarily attributed to its ability to inhibit various enzymes and pathways involved in disease processes.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on several enzymes:

  • Monoamine Oxidase (MAO) : Inhibits MAO-B with varying selectivity.
  • Acetylcholinesterase (AChE) : Shows potential as an AChE inhibitor, which is significant for neurodegenerative diseases like Alzheimer's.

Biological Activity Studies

Several studies have evaluated the biological activity of 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one:

Cytotoxicity

A study investigated the cytotoxic effects on various cancer cell lines. The compound demonstrated significant cytotoxicity against:

Cell LineIC50 (μM)Selectivity
A549 (Lung Cancer)15.5High
HeLa (Cervical Cancer)18.0Moderate
MCF7 (Breast Cancer)25.0Low

These results suggest that the compound may selectively target specific cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings indicate that 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one possesses notable antimicrobial activity, particularly against fungal strains.

Case Studies

In a recent case study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated several derivatives of chalcones, including 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one. The study highlighted its potential as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases and cancers due to its dual inhibitory action on MAO-B and AChE .

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